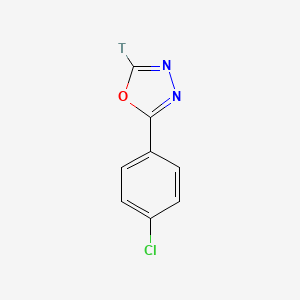
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atomsOxadiazoles are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- typically involves the cyclization of acylthiosemicarbazide derivatives. One common method includes the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the desired oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorophenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Applications De Recherche Scientifique
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Biology: In biological research, the compound is used to study enzyme inhibition, protein interactions, and cellular pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), leading to the disruption of cellular processes and inhibition of cancer cell proliferation . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole-2-thione derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring.
1,3,4-Oxadiazole-2-amines: These compounds have an amino group instead of a thione group, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is unique due to its specific combination of the oxadiazole ring and the 4-chlorophenyl group. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-tritio-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H/i5T |
Clé InChI |
AYUDXVQMLKGODN-XHHURNKPSA-N |
SMILES isomérique |
[3H]C1=NN=C(O1)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NN=CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




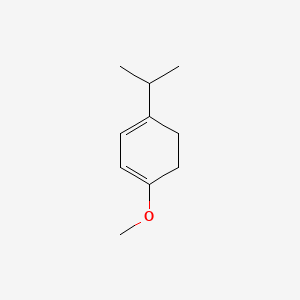

![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
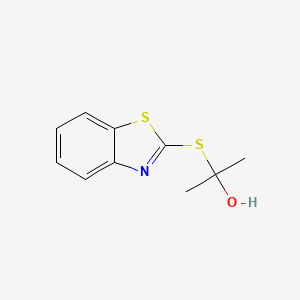
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)

![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
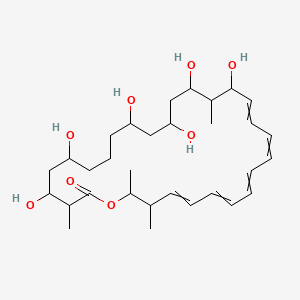
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
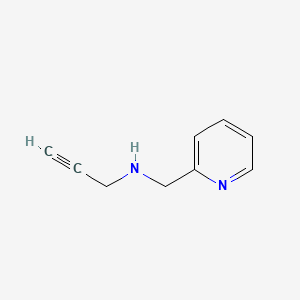
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
